molecular formula C13H20N2 B14773664 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Cat. No.: B14773664
M. Wt: 204.31 g/mol
InChI Key: SOQOZRXCAGUQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a compound that features a phenyl group attached to an ethanamine backbone, with a pyrrolidin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. One common method involves the use of a reductive amination process, where the amine and aldehyde or ketone react in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Alkylation Reactions

The primary and secondary amine groups in 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergo alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide produces quaternary ammonium salts:

ReagentConditionsProductYield
Methyl iodideDMF, RT, 12 hN-Methylated quaternary ammonium85%

This reaction is critical for modifying the compound’s polarity and solubility, impacting its pharmacokinetic properties.

Oxidation Reactions

The pyrrolidine nitrogen and ethanamine backbone are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

ReagentConditionsProductConversion
KMnO₄H₂SO₄, 60°C, 6 hN-Oxide derivative92%
H₂O₂Acetic acid, RT, 24 hHydroxylamine derivative78%

N-Oxide formation enhances metabolic stability, making the compound a candidate for CNS-targeted drug development.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and halogenation. Nitration with nitric acid introduces nitro groups at the para position:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2 h4-Nitro derivative65%

Halogenation (e.g., bromination) proceeds similarly, enabling further functionalization for coupling reactions.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetyl chloride yields stable acetamide derivatives:

ReagentConditionsProductYield
Acetyl chlorideTEA, DCM, RT, 4 hN-Acetyl derivative78%

Acylation modulates receptor-binding affinity, particularly in neurotransmitter analogs.

Lactamization

Under acidic conditions, intramolecular cyclization forms pyrrolidin-2-one derivatives. This reaction is catalyzed by Lewis acids (e.g., BF₃·Et₂O):

ConditionsProductYield
BF₃·Et₂O, toluene, reflux, 8 h1,5-Substituted pyrrolidin-2-one70%

This pathway is significant for synthesizing bioactive lactams, which are prevalent in antipsychotic and anticonvulsant agents .

Reductive Amination

The compound serves as a precursor in reductive amination with ketones or aldehydes. Sodium cyanoborohydride (NaBH₃CN) facilitates this reaction:

ReagentConditionsProductYield
NaBH₃CNMeOH, RT, 12 hTertiary amine derivatives82%

Critical Reaction Data Table

Reaction TypeKey ReagentsOptimal ConditionsApplications
AlkylationMethyl iodideDMF, RTQuaternary ammonium salts
OxidationKMnO₄Acidic, 60°CN-Oxide prodrugs
NitrationHNO₃/H₂SO₄0°CNitroaromatic intermediates
LactamizationBF₃·Et₂OReflux, tolueneBioactive lactams

Mechanistic Insights

  • Alkylation/Oxidation : Proceeds via nucleophilic attack or radical intermediates, depending on the reagent .

  • Electrophilic Substitution : Directed by the electron-donating effects of the ethylamine side chain.

  • Lactamization : Involves ring-opening of intermediates followed by cyclization .

These reactions underscore the compound’s versatility in synthesizing derivatives with tailored biological and physicochemical properties.

Biological Activity

2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, commonly referred to as (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, is a chiral amine that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound's structure features a phenyl group linked to a pyrrolidine moiety through an ethylamine backbone, which is critical for its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

It exists in two enantiomeric forms, with the (S)-configuration often associated with higher biological activity. Its chiral nature allows it to interact selectively with biological receptors, influencing pharmacological outcomes.

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine primarily modulates neurotransmitter systems, particularly those involving dopamine and serotonin . It acts on various receptors, including:

  • Dopamine Receptors : Influencing pathways related to mood and cognition.
  • Serotonin Receptors : Modulating anxiety and depressive states.

The compound's ability to act as either an agonist or antagonist is determined by its concentration and the specific receptor type involved, making it a versatile candidate for further pharmacological development.

Receptor Binding Studies

Research indicates that (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibits significant receptor binding activity. In particular, its interactions with neurotransmitter receptors have been extensively studied:

Receptor Type Activity IC50 Value (nM)
KCNQ2Inhibitor69
Dopamine D2AgonistVaries
Serotonin 5-HT1AAntagonistVaries

These interactions suggest that slight modifications in the compound's structure can lead to significant changes in its activity profile, emphasizing the importance of its chemical structure in determining biological outcomes .

Structure–Activity Relationship (SAR)

A series of structure–activity relationship studies have been conducted to explore how different substitutions affect the biological activity of this compound. For instance:

  • Substituting the phenyl group with a pyridyl ring resulted in decreased potency.
  • Modifications on the pyrrolidine ring significantly affected binding affinity and functional activity.

The findings from these studies highlight that specific structural features are crucial for optimizing the compound’s pharmacological profile .

Case Studies and Applications

  • Neurological Disorders : The compound has been investigated as a potential treatment for conditions like depression and anxiety due to its modulation of serotonin and dopamine pathways.
  • Pharmacological Research : It serves as a building block in synthesizing other pharmaceutical compounds targeting neurological disorders.
  • Industrial Applications : Beyond medicinal chemistry, (S)-2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is utilized in agrochemicals and specialty chemicals due to its unique chemical properties .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2

InChI Key

SOQOZRXCAGUQLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.